

Spectroscopic Profile of 4-Ethylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethylbenzaldehyde

Cat. No.: B1584596

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **4-Ethylbenzaldehyde** ($C_9H_{10}O$), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The 1H and ^{13}C NMR data for **4-Ethylbenzaldehyde** are summarized below.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **4-Ethylbenzaldehyde** exhibits distinct signals corresponding to the aldehydic, aromatic, and ethyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.98	Singlet	1H	Aldehyde (-CHO)
7.80	Doublet	2H	Aromatic (ortho to -CHO)
7.40	Doublet	2H	Aromatic (ortho to -CH ₂ CH ₃)
2.75	Quartet	2H	Methylene (-CH ₂)
1.25	Triplet	3H	Methyl (-CH ₃)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **4-Ethylbenzaldehyde** molecule.

Chemical Shift (δ) ppm	Assignment
192.5	Aldehyde Carbonyl (C=O)
152.0	Aromatic (C-CH ₂ CH ₃)
134.5	Aromatic (C-CHO)
129.8	Aromatic (CH, ortho to -CHO)
129.5	Aromatic (CH, ortho to -CH ₂ CH ₃)
29.2	Methylene (-CH ₂)
15.1	Methyl (-CH ₃)

Experimental Protocol for NMR Spectroscopy

The following is a typical protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of liquid aromatic aldehydes like **4-Ethylbenzaldehyde**.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Approximately 10-20 mg of **4-Ethylbenzaldehyde** is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 512-2048 (due to the lower natural abundance of ^{13}C)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-220 ppm

Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed.

- Phase and baseline corrections are applied.
- Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **4-Ethylbenzaldehyde** shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2970-2850	Medium	Aliphatic C-H Stretch (ethyl group)
2820, 2720	Medium	Aldehyde C-H Stretch (Fermi resonance doublet)
1705	Strong	C=O Stretch (conjugated aldehyde)
1605, 1575	Medium-Strong	C=C Stretch (aromatic ring)
830	Strong	p-Disubstituted Benzene C-H Bend (out-of-plane)

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like **4-Ethylbenzaldehyde** is Attenuated Total Reflectance (ATR) FT-IR.

Instrumentation:

- A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

- Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- A background spectrum of the clean, empty ATR crystal is collected.
- A single drop of neat **4-Ethylbenzaldehyde** is placed directly onto the center of the ATR crystal, ensuring complete coverage.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- The ATR correction algorithm may be applied to the data.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **4-Ethylbenzaldehyde** shows a prominent molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
134	95	[M] ⁺ (Molecular Ion)
133	100	[M-H] ⁺ (Base Peak)
105	55	[M-CHO] ⁺ or [C ₇ H ₅ O] ⁺
91	50	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like **4-Ethylbenzaldehyde**.

Instrumentation:

- A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

Sample Preparation:

- A dilute solution of **4-Ethylbenzaldehyde** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

GC Parameters:

- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl polysiloxane).

- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

MS Parameters:

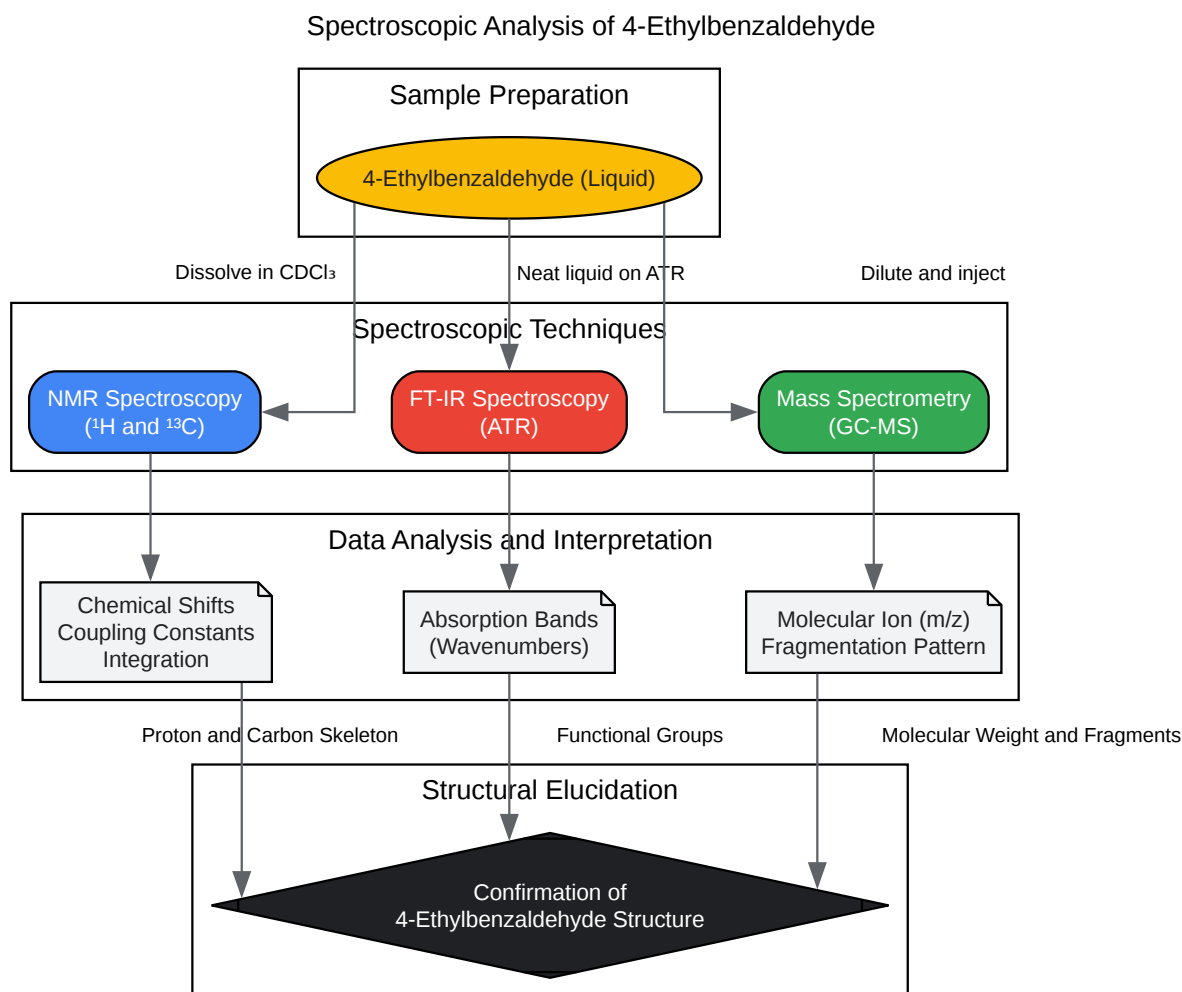
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-400

Data Analysis:

- The total ion chromatogram (TIC) is obtained to determine the retention time of **4-Ethylbenzaldehyde**.
- The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Ethylbenzaldehyde**.



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Caption: Workflow for the spectroscopic characterization of **4-Ethylbenzaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584596#spectroscopic-data-nmr-ir-ms-of-4-ethylbenzaldehyde\]](https://www.benchchem.com/product/b1584596#spectroscopic-data-nmr-ir-ms-of-4-ethylbenzaldehyde)

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